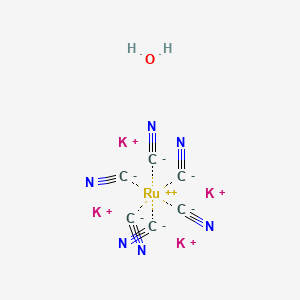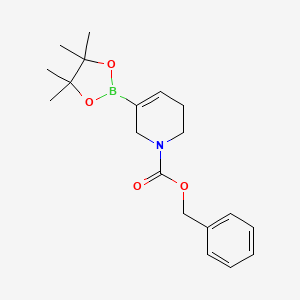
5-Bromo-2-isobutoxypyrimidine
Vue d'ensemble
Description
5-Bromo-2-isobutoxypyrimidine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol. It is used in research and development .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to efficiently synthesize many substituted pyrimidine compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a bromine atom and an isobutoxy group attached . The exact structure can be represented by the SMILES stringCC(C)COC1=NC=C(C=N1)Br . Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to synthesize many substituted pyrimidine compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.09 g/mol. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Molecular Applications
5-Bromo-2-isobutoxypyrimidine has significant applications in the synthesis of complex molecular structures. A study outlines the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002). Another study demonstrates the use of 5-bromo-2-iodopyrimidine in selective palladium-catalyzed cross-coupling reactions, facilitating the synthesis of various substituted pyrimidine compounds (Goodby, Hird, Lewis, & Toyne, 1996).
Role in Antiviral Research
This compound derivatives have shown potential in antiviral research. One example includes the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where the 5-bromo derivative exhibited pronounced antiretroviral activity (Hocková et al., 2003). Additionally, studies on the inhibition of hepatitis B virus replication have involved compounds related to this compound (Doong, Tsai, Schinazi, Liotta, & Cheng, 1991).
Radiosensitization Applications
The halopyrimidines, including derivatives of this compound, have been studied for their radiosensitizing effects in cancer treatment, particularly in S-phase-specific radiosensitizers (Kinsella, 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that bromopyrimidines, a class of compounds to which 5-bromo-2-isobutoxypyrimidine belongs, are often used in the synthesis of pharmaceuticals and as intermediates in organic reactions .
Mode of Action
Bromopyrimidines are known to participate in various organic reactions, including suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyrimidine acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .
Biochemical Pathways
Bromopyrimidines are known to be involved in various organic reactions, suggesting they may interact with a wide range of biochemical pathways .
Result of Action
Bromopyrimidines are known to be involved in various organic reactions, suggesting they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the efficacy of organic reactions involving bromopyrimidines can be influenced by various factors, including the nature of the boron reagent used, the reaction conditions, and the presence of a suitable catalyst .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-isobutoxypyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thymidine kinase, an enzyme involved in DNA synthesis. The interaction between this compound and thymidine kinase is essential for its incorporation into DNA, which can be used to study DNA replication and repair mechanisms .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytotoxic effects in mammalian cells by incorporating into DNA and causing DNA damage . This property makes it useful for studying cell cycle dynamics and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into DNA, where it acts as a thymidine analog. This incorporation can lead to DNA strand breaks and mutations, thereby inhibiting DNA replication and transcription . Additionally, this compound can inhibit the activity of DNA polymerases, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained DNA damage and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can be used to label proliferating cells without causing significant toxicity. At higher doses, it can induce toxic effects, including DNA damage, apoptosis, and impaired cellular function . These dosage-dependent effects are crucial for determining the appropriate experimental conditions and avoiding adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as thymidine kinase and DNA polymerases, which incorporate it into DNA . This incorporation can affect metabolic flux and alter the levels of various metabolites, providing insights into cellular metabolism and DNA synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via nucleoside transporters and subsequently incorporated into DNA . The distribution of this compound within tissues can vary, with higher concentrations observed in rapidly proliferating tissues such as tumors.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into DNA. This localization is facilitated by its structural similarity to thymidine, allowing it to be recognized and processed by DNA synthesis machinery . The incorporation of this compound into DNA can affect its activity and function, leading to changes in gene expression and cellular responses.
Propriétés
IUPAC Name |
5-bromo-2-(2-methylpropoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIADTWPWWGKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


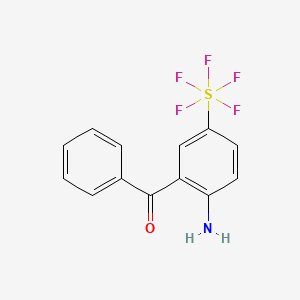


![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)
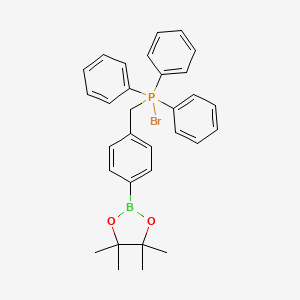


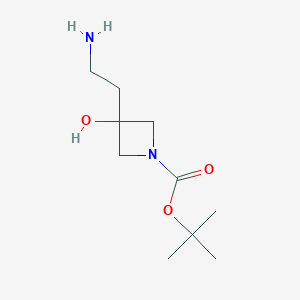
![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)
